molecular formula C22H22N6O3 B2567019 benzofuran-2-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040679-07-9

benzofuran-2-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2567019
CAS RN: 1040679-07-9
M. Wt: 418.457
InChI Key: OICQIIAWQAKDGL-UHFFFAOYSA-N
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Description

Benzofuran derivatives are a major group of biologically active heterocycles, which are usually important constituents of plant extracts used in medicinal chemistry for their various biological activities . They are known to possess diverse pharmacological properties, such as anti-inflammatory, anticancer, anticonvulsant, antimalarial, and more .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Patel, Agravat, and Shaikh (2011) detailed the synthesis of pyridine derivatives, including those related to benzofuran compounds, and evaluated their antimicrobial activity. The study found variable and modest activity against bacteria and fungi, highlighting the potential of benzofuran derivatives in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Receptor Binding and Affinity

  • Moussa et al. (2010) explored the synthesis and structure-affinity relationships of N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. This study identified several highly potent and selective ligands, providing insights into structural features optimal for sigma-1 receptor affinity and selectivity (Moussa et al., 2010).

Anti-inflammatory and Analgesic Agents

  • Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl derivatives, including those derived from benzofuran compounds, assessing their analgesic and anti-inflammatory activities. The study found that certain derivatives exhibited high inhibitory activity on COX-2 selectivity, showing potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Enzyme Inhibition for Antimicrobial Applications

  • Mekky and Sanad (2020) reported on the synthesis of novel bis(pyrazole-benzofuran) hybrids linked via a piperazine spacer, which showed significant antibacterial efficacy and biofilm inhibition activities against various bacterial strains. These findings suggest potential applications in combating bacterial infections and inhibiting biofilm formation (Mekky & Sanad, 2020).

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their structure and the biological activity they exhibit . For example, some benzofuran derivatives have been found to inhibit acetylcholinesterase .

Safety and Hazards

The safety and hazards of benzofuran derivatives can vary depending on their structure. Some benzofuran derivatives have been found to be non-toxic in nature .

Future Directions

The future directions in the research of benzofuran derivatives could involve the discovery and development of new antimicrobial agents and anticancer inhibitory agents .

properties

IUPAC Name

1-benzofuran-2-yl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-30-18-8-6-17(7-9-18)28-21(23-24-25-28)15-26-10-12-27(13-11-26)22(29)20-14-16-4-2-3-5-19(16)31-20/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICQIIAWQAKDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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